N-(3,4-difluorophenyl)-2-({4-oxo-3-[2-(thiophen-2-yl)ethyl]-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl}sulfanyl)acetamide
Description
This compound belongs to the thieno[3,2-d]pyrimidin-4-one class, characterized by a fused thiophene-pyrimidine core. The structure includes a 3,4-difluorophenyl group attached via an acetamide linkage and a 2-(thiophen-2-yl)ethyl substituent at the pyrimidine’s 3-position.
Properties
IUPAC Name |
N-(3,4-difluorophenyl)-2-[4-oxo-3-(2-thiophen-2-ylethyl)thieno[3,2-d]pyrimidin-2-yl]sulfanylacetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H15F2N3O2S3/c21-14-4-3-12(10-15(14)22)23-17(26)11-30-20-24-16-6-9-29-18(16)19(27)25(20)7-5-13-2-1-8-28-13/h1-4,6,8-10H,5,7,11H2,(H,23,26) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZORFKZUCUFPCAK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CSC(=C1)CCN2C(=O)C3=C(C=CS3)N=C2SCC(=O)NC4=CC(=C(C=C4)F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H15F2N3O2S3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
463.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound N-(3,4-difluorophenyl)-2-({4-oxo-3-[2-(thiophen-2-yl)ethyl]-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl}sulfanyl)acetamide is a novel chemical entity that has garnered attention for its potential biological activities. This article explores the biological activity of this compound, including its mechanisms of action, efficacy in various biological assays, and relevant case studies.
Chemical Structure and Properties
The molecular formula of the compound is , with a molecular weight of approximately 443.5 g/mol. The structure features a difluorophenyl group, a thieno[3,2-d]pyrimidine moiety, and a sulfanyl acetamide group, which are critical for its biological activity.
| Property | Value |
|---|---|
| Molecular Formula | C18H16F2N3O2S |
| Molecular Weight | 443.5 g/mol |
| Solubility | Soluble in DMSO |
| Melting Point | Not determined |
Antimicrobial Activity
Recent studies have indicated that compounds similar to N-(3,4-difluorophenyl)-2-({4-oxo-3-[2-(thiophen-2-yl)ethyl]-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl}sulfanyl)acetamide exhibit significant antimicrobial properties. For instance, compounds with similar thieno[3,2-d]pyrimidine structures have shown effectiveness against Mycobacterium tuberculosis by inhibiting the polyketide synthase 13 (Pks13) enzyme, which is crucial for mycobacterial cell wall synthesis .
Anticancer Activity
In vitro studies have demonstrated that derivatives of this compound can induce apoptosis in cancer cell lines. A notable study screened a library of compounds and identified several candidates with potent anticancer activity against multicellular spheroids derived from various tumors . The mechanism of action appears to involve the disruption of cellular signaling pathways and induction of oxidative stress.
The biological activity of N-(3,4-difluorophenyl)-2-({4-oxo-3-[2-(thiophen-2-yl)ethyl]-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl}sulfanyl)acetamide may involve multiple mechanisms:
- Enzyme Inhibition : Similar compounds have been shown to inhibit key enzymes involved in bacterial cell wall synthesis.
- Cell Cycle Arrest : The compound may induce cell cycle arrest in cancer cells, preventing proliferation.
- Apoptosis Induction : It may trigger apoptotic pathways through mitochondrial dysfunction and activation of caspases.
Case Study 1: Antitubercular Activity
A study assessed the efficacy of related thieno[3,2-d]pyrimidine derivatives against M. tuberculosis. Compounds were evaluated for their minimum inhibitory concentration (MIC) values in liquid culture. The results indicated that several derivatives had sub-micromolar IC50 values against the Pks13 enzyme .
Case Study 2: Anticancer Screening
In a comprehensive screening of drug libraries on multicellular spheroids, researchers identified this class of compounds as promising anticancer agents. The study highlighted that modifications to the thiophenyl group significantly enhanced cytotoxicity against various cancer cell lines .
Table 2: Summary of Biological Activities
| Activity Type | Target Organism/Cell Line | Assay Method | Result |
|---|---|---|---|
| Antimicrobial | Mycobacterium tuberculosis | MIC Assay | Sub-micromolar IC50 |
| Anticancer | Various Cancer Cell Lines | Multicellular Spheroid Assay | Significant cytotoxicity |
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituent Variations on the Aromatic Rings
a. Fluorine vs. Chlorine Substitutions
- Compound 3: 2-{[3-(3,5-Difluorophenyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl}-N-(2,5-dimethoxyphenyl)acetamide () Key Difference: 3,5-Difluorophenyl vs. 3,4-difluorophenyl. Impact: The 3,4-difluoro substitution in the target compound may induce stronger dipole interactions compared to 3,5-difluoro due to closer proximity of fluorine atoms. The 2,5-dimethoxyphenyl group in Compound 3 increases hydrophilicity but may reduce metabolic stability compared to the thiophen-2-yl ethyl group .
- Compound 14: 2-[[3-(4-Chlorophenyl)-4-oxo-6,7-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl]-N-[2-(trifluoromethyl)phenyl]acetamide () Key Difference: 4-Chlorophenyl and trifluoromethylphenyl vs. 3,4-difluorophenyl and thiophen-2-yl ethyl. The trifluoromethyl group in Compound 14 enhances lipophilicity but may reduce solubility relative to the target compound’s thiophene-derived side chain .
Core Structure Modifications
a. Cyclopenta-Fused vs. Thiophene-Ethyl Substitutions
- Compound 7: 2-{[3-(4-Chlorophenyl)-4-oxo-3,5,6,7-tetrahydro-4H-cyclopenta[4,5]thieno[2,3-d]pyrimidin-2-yl]sulfanyl}-N-(2-isopropylphenyl)acetamide () Key Difference: Cyclopenta-fused thienopyrimidine core vs. non-fused thieno[3,2-d]pyrimidine. The isopropyl group on the acetamide may increase steric bulk compared to the target compound’s difluorophenyl .
Alkyl vs. Aromatic Side Chains
- Compound 8: N-(2,4-Difluorophenyl)-2-((3-ethyl-5,6-dimethyl-4-oxo-3,4-dihydrothieno[2,3-d]pyrimidin-2-yl)thio)acetamide () Key Difference: Ethyl and methyl groups on the pyrimidine core vs. thiophen-2-yl ethyl. The thiophen-2-yl ethyl group in the target compound balances hydrophobicity with π-π stacking capabilities .
Table 1: Structural and Property Comparison
*Predicted using QikProp (Schrödinger).
Key Observations :
- Lipophilicity : The target compound’s LogP (3.2) is intermediate, balancing membrane permeability and solubility.
- Solubility : The thiophen-2-yl ethyl group in the target compound improves solubility compared to trifluoromethyl (Compound 14) or isopropyl (Compound 7) substituents.
Q & A
Basic: What synthetic methodologies are recommended for the preparation of N-(3,4-difluorophenyl)-2-({4-oxo-3-[2-(thiophen-2-yl)ethyl]-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl}sulfanyl)acetamide?
Answer:
The synthesis typically involves multi-step organic reactions, including:
- Thioether bond formation : Reaction of a thiol-containing thienopyrimidine intermediate with a bromoacetamide derivative under basic conditions (e.g., potassium carbonate in ethanol or DMF) .
- Functional group coupling : Use of coupling agents (e.g., EDCI/HOBt) to attach the 3,4-difluorophenylacetamide moiety to the thienopyrimidine core .
- Optimization of reaction conditions : Temperature (60–80°C), solvent choice (ethanol, DMF), and catalyst selection (triethylamine for pH control) are critical for yield and purity .
Purification often employs column chromatography or recrystallization, monitored via TLC .
Basic: What analytical techniques are essential for characterizing this compound’s purity and structural integrity?
Answer:
Key methods include:
- Chromatography : HPLC (C18 column, acetonitrile/water gradient) to assess purity (>95%) and TLC for reaction monitoring .
- Spectroscopy :
- NMR (¹H/¹³C): Confirms substituent positions (e.g., thiophen-2-ylethyl group at C3, sulfanylacetamide at C2) .
- IR : Validates carbonyl (1670–1700 cm⁻¹) and thioether (600–700 cm⁻¹) groups .
- Mass spectrometry : High-resolution ESI-MS to verify molecular weight and fragmentation patterns .
Advanced: How do structural modifications influence the biological activity of thieno[3,2-d]pyrimidine derivatives like this compound?
Answer:
Structure-activity relationship (SAR) studies highlight:
- Substituent effects :
- 3,4-Difluorophenyl group : Enhances lipophilicity and target binding (e.g., kinase inhibition) compared to non-halogenated analogs .
- Thiophen-2-ylethyl chain : Improves metabolic stability by reducing CYP450-mediated oxidation .
- Functional group interplay : The sulfanylacetamide linker facilitates hydrogen bonding with catalytic residues in enzymes (e.g., EGFR), while the 4-oxo group stabilizes the enol tautomer for binding .
- Comparative data : Derivatives with methyl or chloro substituents on the phenyl ring show reduced potency (IC₅₀ > 1 µM vs. 0.2 µM for the difluoro analog) .
Advanced: How can researchers resolve contradictions in reported biological activity data for this compound?
Answer:
Contradictions often arise from:
- Assay variability : Standardize protocols (e.g., ATP concentration in kinase assays) and use internal controls (e.g., staurosporine as a reference inhibitor) .
- Cellular context : Test in multiple cell lines (e.g., HEK293 vs. HeLa) to account for differential expression of off-target proteins .
- Data normalization : Use orthogonal methods (e.g., SPR for binding affinity, Western blot for target inhibition) to confirm activity .
- Structural verification : Re-examine batch purity via HPLC-MS to rule out degradation products .
Advanced: What reaction mechanisms govern the chemical transformations of this compound under oxidative or reductive conditions?
Answer:
Key reactivity includes:
- Oxidation : The thioether group is susceptible to oxidation with H₂O₂ or mCPBA, forming sulfoxide/sulfone derivatives, which alter solubility and target selectivity .
- Reduction : The 4-oxo group can be reduced with NaBH₄ to a hydroxyl derivative, potentially modulating hydrogen-bonding interactions .
- Nucleophilic substitution : The acetamide’s NH group reacts with electrophiles (e.g., alkyl halides) to form N-alkylated analogs, impacting pharmacokinetics .
Mechanistic studies should employ DFT calculations to predict reactive sites and LC-MS to track intermediates .
Advanced: How can researchers optimize multi-step synthesis to improve yield and scalability?
Answer:
Strategies include:
- Stepwise optimization :
- Intermediate isolation : Purify the thienopyrimidine core before acetamide coupling to reduce side reactions .
- Catalyst screening : Use Pd(OAc)₂/Xantphos for Suzuki-Miyaura coupling of the thiophen-2-ylethyl group (yield increase from 45% to 72%) .
- Solvent engineering : Replace DMF with cyclopentyl methyl ether (CPME) for greener synthesis and easier recycling .
- Flow chemistry : Implement continuous flow reactors for exothermic steps (e.g., bromoacetamide synthesis) to enhance safety and scalability .
Basic: What in vitro assays are recommended for preliminary biological evaluation of this compound?
Answer:
Prioritize:
- Kinase inhibition : Use ADP-Glo™ assay for EGFR or VEGFR2 (IC₅₀ determination) .
- Cytotoxicity : MTT assay in cancer cell lines (e.g., MCF-7, A549) with doxorubicin as a positive control .
- Metabolic stability : Incubate with liver microsomes (human/rat) to measure half-life and CYP450 inhibition .
- Solubility : Shake-flask method in PBS (pH 7.4) and DMSO to guide formulation studies .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
